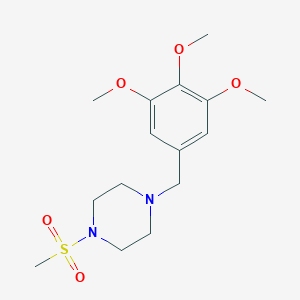
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine, also known as 3-FBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various molecular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Moreover, this compound has been reported to modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, such as the dose, route of administration, and duration of exposure. It has been reported to induce apoptosis, which is a programmed cell death process, in various cancer cell lines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been reported to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and it exhibits favorable pharmacokinetic and pharmacodynamic properties. However, the use of this compound in lab experiments has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacological activity. Moreover, the mechanism of action of this compound is not fully understood, which can limit its application in some research areas.
Zukünftige Richtungen
The future directions for the research on 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine include the development of novel analogs with improved efficacy and safety profiles. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various research areas, including cancer, Alzheimer's disease, and depression. Furthermore, the pharmacokinetic and pharmacodynamic properties of this compound need to be optimized to improve its bioavailability and pharmacological activity. Finally, the potential side effects and toxicity of this compound need to be thoroughly investigated to ensure its safety for human use.
Synthesemethoden
The synthesis of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine can be achieved through several methods, including the reaction of 3-fluorobenzoyl chloride with 4-(3-methylbenzyl)piperazine in the presence of a base, such as triethylamine or pyridine. The reaction can also be carried out using other reagents, such as N,N-dimethylformamide (DMF) and sodium hydride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and depression. In medicinal chemistry, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, this compound has been studied for its potential to modulate the activity of neurotransmitters, such as dopamine and serotonin. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Eigenschaften
Molekularformel |
C19H21FN2O |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(3-fluorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O/c1-15-4-2-5-16(12-15)14-21-8-10-22(11-9-21)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 |
InChI-Schlüssel |
LXAVJLGBMYHCEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)







![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)
